(4-Ethyl-1-methylpiperidin-4-yl)methanol
Beschreibung
Eigenschaften
Molekularformel |
C9H19NO |
|---|---|
Molekulargewicht |
157.25 g/mol |
IUPAC-Name |
(4-ethyl-1-methylpiperidin-4-yl)methanol |
InChI |
InChI=1S/C9H19NO/c1-3-9(8-11)4-6-10(2)7-5-9/h11H,3-8H2,1-2H3 |
InChI-Schlüssel |
XMYLJCILSAWHIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCN(CC1)C)CO |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Piperidine Derivatives
Structural Analog: [1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol
Key Differences :
- Substituents : The analog features a 2-chloro-benzyl group at the 1-position instead of the ethyl and methyl groups in the target compound. This aromatic substitution enhances lipophilicity and may improve binding to hydrophobic enzyme pockets.
- Synthesis: While (4-Ethyl-1-methylpiperidin-4-yl)methanol likely undergoes reductive amination or nucleophilic substitution (similar to methods in ), [1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol involves benzylation steps, as seen in piperidine intermediates requiring protective group strategies .
- Applications: The chloro-benzyl derivative is explicitly noted for use in high-value pharmaceutical intermediates, whereas the ethyl/methyl variant may prioritize metabolic stability due to reduced steric hindrance .
Table 1: Structural and Functional Comparison
Comparison with Ethyl 4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate
Key Differences :
- Functional Groups : The carboxylate ester and piperazine ring in this compound () contrast with the hydroxyl and alkyl groups in the target molecule. These differences suggest divergent reactivity, such as ester hydrolysis versus alcohol oxidation.
- Biological Activity: Piperazine-containing derivatives (e.g., ) often target serotonin or dopamine receptors, while alkyl-piperidine alcohols like (4-Ethyl-1-methylpiperidin-4-yl)methanol may serve as chiral building blocks for kinase inhibitors .
Vorbereitungsmethoden
Reaction Conditions
-
Substrate : Piperidine-4-carboxylic acid.
-
Hydrogen donor : Formaldehyde (3 equivalents).
-
Solvent : Water with formic acid (pH 3–4).
-
Yield : ~85% (1-methylpiperidine-4-carboxylic acid hydrochloride).
This step avoids gaseous hydrogen, enhancing safety and scalability. The product is isolated as the hydrochloride salt for stability.
Grignard Reagent-Based Ethylation
Introducing the ethyl group at position 4 leverages Grignard chemistry , as demonstrated in analogous piperidine carbonyl syntheses.
Alkylation of 1-Methylpiperidin-4-one
-
Substrate : 1-Methylpiperidin-4-one (synthesized via oxidation of 1-methylpiperidine-4-carboxylic acid).
-
Grignard reagent : Ethylmagnesium bromide (2.2 equivalents).
-
Conditions :
-
Solvent: Tetrahydrofuran (THF).
-
Temperature: 0°C to ambient, 4 hours.
-
-
Product : 4-Ethyl-1-methylpiperidin-4-ol (tertiary alcohol).
Optimization Insights
-
Turbo Grignard (ethylmagnesium chloride/lithium chloride) improves reaction efficiency at ambient temperatures, eliminating cryogenic needs.
-
Side products (e.g., over-alkylation) are minimized by controlling reagent stoichiometry.
Catalytic Hydrogenation for Hydroxymethyl Group Introduction
The hydroxymethyl group is introduced via ketone reduction , a strategy validated in N-methylpiperidine methanol syntheses.
Reduction of 4-Ethyl-1-methylpiperidin-4-one
Alternative: Catalytic Hydrogenation
Comparative Analysis of Methods
Key Findings :
Q & A
Q. What are the recommended synthetic routes for (4-Ethyl-1-methylpiperidin-4-yl)methanol, and what experimental validations are critical?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or reduction of a ketone precursor. For example, a piperidine ring with a 4-ethyl group can undergo methylation at the 1-position, followed by reduction of a carbonyl group at the 4-position using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . Key validations include:
- Purity Assessment : Use HPLC or GC-MS to confirm absence of byproducts (e.g., over-reduced or oxidized species) .
- Structural Confirmation : Employ H/C NMR to verify stereochemistry and FT-IR to confirm hydroxyl group formation .
Q. How can X-ray crystallography resolve the stereochemical configuration of this compound?
Methodological Answer: Single-crystal X-ray diffraction is the gold standard. Use SHELX or WinGX for structure refinement. Key steps:
- Crystallization : Optimize solvent conditions (e.g., ethanol/water mixtures) to obtain high-quality crystals.
- Data Collection : Ensure resolution < 1.0 Å for precise bond-length and angle measurements.
- Refinement : Apply the Hirshfeld surface analysis to detect weak interactions (e.g., hydrogen bonds) that stabilize the structure .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of (4-Ethyl-1-methylpiperidin-4-yl)methanol, and what functional is optimal?
Methodological Answer: DFT studies using hybrid functionals like B3LYP (which incorporates exact exchange) are recommended for accurate thermochemical and electronic property predictions . Steps include:
Q. How can researchers address contradictory bioactivity data in pharmacological studies of this compound?
Methodological Answer: Contradictions may arise from impurities or stereochemical variations. Mitigation strategies:
- Stereochemical Purity : Use chiral chromatography (e.g., Chiralpak® columns) or enzymatic resolution to isolate enantiomers .
- Assay Conditions : Standardize cell culture media (e.g., pH, serum content) to minimize variability .
- Dose-Response Analysis : Perform EC₅₀/IC₅₀ comparisons across multiple cell lines to identify off-target effects .
Q. What computational strategies resolve discrepancies in solubility predictions for this compound?
Methodological Answer: Combine DFT with molecular dynamics (MD) simulations:
Q. How can NMR crystallography resolve ambiguities in solid-state hydrogen bonding networks?
Methodological Answer: Integrate solid-state NMR (ssNMR) with X-ray
- H-C CP/MAS NMR : Detect hydrogen bonding via chemical shift perturbations (e.g., hydroxyl proton shifts > 5 ppm).
- Cross-Validation : Compare ssNMR-derived torsion angles with X-ray results to confirm lattice packing .
Data Contradiction Analysis
Q. How should researchers interpret conflicting computational vs. experimental vibrational spectra?
Methodological Answer: Discrepancies often arise from anharmonic effects or solvent interactions. Steps:
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